Galectin-3 antagonist 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Galectin-3 antagonist 2 is a compound that targets the C-terminal domains of galectin-3 and galectin-8. Galectin-3 is a β-galactoside-binding lectin involved in various biological processes, including cell growth regulation, immune function, cancer metastasis, and apoptosis. This compound has shown potential in inhibiting the migration of lung fibroblast cells and serves as a research tool for studying cancer and tissue fibrosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of galectin-3 antagonist 2 involves several steps:

Dissolution: The compound is initially dissolved in dimethyl sulfoxide (DMSO).

Mixing: The solution is then mixed with polyethylene glycol 300 (PEG300) and clarified.

Addition of Tween 80: Tween 80 is added to the mixture, followed by further clarification.

Final Mixing: The final step involves adding double-distilled water (ddH2O) to the mixture and clarifying it.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the above-mentioned steps, ensuring purity and consistency for research and potential therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions: Galectin-3 antagonist 2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the carbohydrate recognition domains of galectin-3 and galectin-8, inhibiting their activity .

Common Reagents and Conditions:

Dimethyl sulfoxide (DMSO): Used as a solvent.

Polyethylene glycol 300 (PEG300): Used for mixing and clarification.

Tween 80: Used for stabilization.

Double-distilled water (ddH2O): Used for final mixing and clarification.

Major Products Formed: The primary product formed is the stable complex of this compound with galectin-3 and galectin-8, inhibiting their biological activity .

Applications De Recherche Scientifique

Galectin-3 antagonist 2 has several scientific research applications:

Cancer Research: It inhibits the migration of lung fibroblast cells, making it a valuable tool for studying cancer metastasis and potential therapeutic interventions.

Tissue Fibrosis: The compound is used to study tissue fibrosis, particularly in lung fibroblasts.

Cardiovascular Diseases:

Mécanisme D'action

Galectin-3 antagonist 2 exerts its effects by binding to the carbohydrate recognition domains of galectin-3 and galectin-8. This binding inhibits the interaction of galectin-3 with its ligands, thereby modulating various biological processes. The compound affects several signal transduction pathways and pro-survival processes involving oncogenes such as RAS, Bcl-2, and MYC . By inhibiting galectin-3, the compound can modulate immune responses, reduce inflammation, and inhibit cancer cell migration .

Comparaison Avec Des Composés Similaires

- G3-C12 acetate

- OTX008

- GB1107

- Galectin-3/galectin-8-IN-1

- TD139

- Thiodigalactoside

- DB21, Galectin-1 Antagonist

Comparison: Galectin-3 antagonist 2 is unique in its dual inhibition of both galectin-3 and galectin-8, with dissociation constants of 12.8 μM and 2.06 μM, respectively . This dual inhibition makes it particularly effective in inhibiting lung fibroblast cell migration and studying tissue fibrosis and cancer. Other similar compounds may target only galectin-3 or have different binding affinities, making this compound a valuable tool for specific research applications .

Propriétés

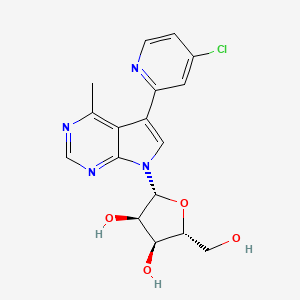

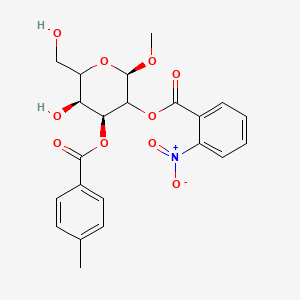

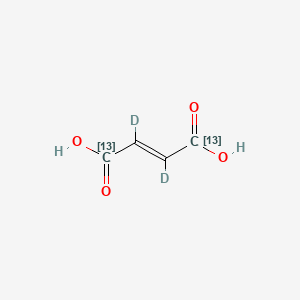

Formule moléculaire |

C22H23NO10 |

|---|---|

Poids moléculaire |

461.4 g/mol |

Nom IUPAC |

[(2R,4S,5S)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 2-nitrobenzoate |

InChI |

InChI=1S/C22H23NO10/c1-12-7-9-13(10-8-12)20(26)32-18-17(25)16(11-24)31-22(30-2)19(18)33-21(27)14-5-3-4-6-15(14)23(28)29/h3-10,16-19,22,24-25H,11H2,1-2H3/t16?,17-,18-,19?,22+/m0/s1 |

Clé InChI |

CFXAQLIZQHBOAM-MOBPNBEHSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H](C(O[C@H](C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)

![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)

![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)